molecular formula C20H21FN4OS B2503425 N-((4-(2,6-diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 391886-48-9

N-((4-(2,6-diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2503425
CAS No.: 391886-48-9
M. Wt: 384.47
InChI Key: XNVPNLSRKCMPNR-UHFFFAOYSA-N
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Description

N-((4-(2,6-Diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a synthetic organic compound featuring a 1,2,4-triazole-3-thione core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This molecule is of significant interest for early-stage pharmacological research, particularly in the fields of neuroscience and oncology. Compounds with the 1,2,4-triazolethione structure have demonstrated potent anticonvulsant properties in preclinical models . Research on analogous molecules suggests a potential mechanism of action involving the modulation of GABAergic neurotransmission, possibly through binding to the benzodiazepine site of the GABAA receptor, which can lead to increased levels of the inhibitory neurotransmitter GABA in the brain . Furthermore, the 1,2,4-triazolethione moiety is investigated for its anticancer and antimicrobial potential, as it may act as an inhibitor for specific enzymes involved in cell proliferation or microbial growth . The structure of this compound integrates a 2,6-diethylphenyl group and a 3-fluorobenzamide unit, connected via a methylene bridge to the triazolethione ring. These substitutions are often explored in drug discovery to fine-tune the molecule's lipophilicity, electronic characteristics, and overall binding affinity to biological targets . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full potential in biochemical assays and animal model studies.

Properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-3-13-7-5-8-14(4-2)18(13)25-17(23-24-20(25)27)12-22-19(26)15-9-6-10-16(21)11-15/h5-11H,3-4,12H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPNLSRKCMPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its potential to interact with different proteins or enzymes. The specific pathways and their downstream effects are yet to be elucidated.

Biological Activity

N-((4-(2,6-diethylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Diethylphenyl Group : Alkylation with 2,6-diethylphenyl halides under basic conditions.
  • Attachment of Functional Groups : The introduction of the thioxo group and the fluorobenzamide moiety is achieved through nucleophilic substitution reactions.

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have demonstrated effective scavenging of free radicals such as DPPH and hydrogen peroxide radicals . The incorporation of electron-donating groups in the structure enhances these antioxidant effects.

Anticancer Activity

This compound has shown promise in anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating moderate to high efficacy against tumor cell proliferation .

CompoundCell Line TestedIC50 (µg/mL)
Compound 27Jurkat (Bcl-2)1.61 ± 1.92
Compound 10A-431 (skin carcinoma)1.98 ± 1.22

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can lead to modulation of their activity and subsequent biological responses. For example, the inhibition of certain enzymes involved in cancer cell proliferation has been noted.

Case Studies

Recent studies have highlighted the potential therapeutic applications of triazole derivatives in various fields:

  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro.
  • Antifungal Activity : Similar triazole compounds are known for their antifungal properties, providing a basis for exploring this compound's potential in treating fungal infections.
  • Neuroprotective Effects : Preliminary data suggest that certain structural analogs may protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s distinct features include:

  • 2,6-Diethylphenyl group : Provides steric bulk and lipophilicity.
  • 3-Fluorobenzamide : Enhances electron-withdrawing effects and metabolic stability.
  • Triazole-thione core : Facilitates hydrogen bonding and tautomerism.

Comparisons with analogs from literature reveal critical differences:

Table 1: Substituent Analysis of Triazole Derivatives
Compound R₁ (Position 4) R₂ (Position 3) Key Functional Groups
Target Compound 2,6-Diethylphenyl CH₂-3-fluorobenzamide Thione (C=S), NH
Compounds [7–9] () 4-(4-X-phenylsulfonyl)phenyl 2,4-Difluorophenyl Thione (C=S), NH, sulfonyl
Diflubenzuron () 4-Chlorophenyl Urea-linked benzamide Urea (N-C=O-N), Cl
Prosulfuron () 4-Methoxy-6-methyltriazinyl Sulfonamide Triazine, sulfonamide

Key Observations :

  • Electronic Effects : The 3-fluorobenzamide’s electron-withdrawing nature contrasts with urea (diflubenzuron) or sulfonamide (prosulfuron) groups, altering charge distribution and reactivity .

Spectral Data and Tautomerism

IR and NMR data highlight critical distinctions:

Table 2: IR Spectral Comparison
Compound C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) C=O/C=N Absence/Presence
Target Compound 1247–1255 3278–3414 Absent (C=O in benzamide)
Hydrazinecarbothioamides [4–6] () 1243–1258 3150–3319 Present (C=O at 1663–1682)
Compounds [7–9] () 1247–1255 3278–3414 Absent

Insights :

  • The absence of C=O bands in the target compound and compounds [7–9] confirms cyclization into triazole-thiones, contrasting with precursor hydrazinecarbothioamides .
  • Consistent NH stretches (~3278–3414 cm⁻¹) across thione derivatives suggest similar hydrogen-bonding capabilities .

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